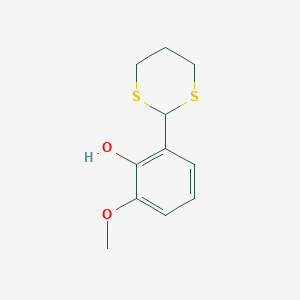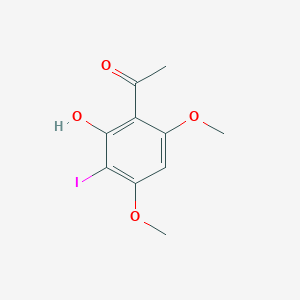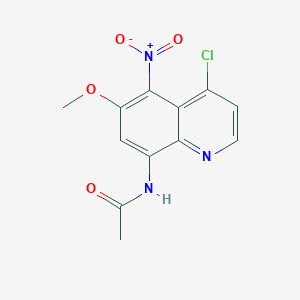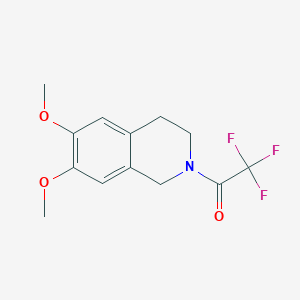
2-(1,3-Dithian-2-yl)-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dithian-2-yl)-6-methoxyphenol, also known as DTMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a member of the phenol family and has a molecular weight of 234.32 g/mol. The structure of DTMP consists of a 2-(1,3-dithian-2-yl) group attached to a 6-methoxyphenol moiety.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dithian-2-yl)-6-methoxyphenol is not well understood, but it is believed to act as a radical scavenger and antioxidant. 2-(1,3-Dithian-2-yl)-6-methoxyphenol has been shown to inhibit lipid peroxidation and protect against oxidative stress in vitro.
Biochemical and Physiological Effects
2-(1,3-Dithian-2-yl)-6-methoxyphenol has been shown to have several biochemical and physiological effects in vitro. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 2-(1,3-Dithian-2-yl)-6-methoxyphenol has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of monoamine neurotransmitters such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1,3-Dithian-2-yl)-6-methoxyphenol has several advantages for use in lab experiments. It is readily available and easy to synthesize, and it has a relatively low toxicity. However, its solubility in water is limited, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several potential future directions for research on 2-(1,3-Dithian-2-yl)-6-methoxyphenol. One area of research could be the development of new synthetic methods for 2-(1,3-Dithian-2-yl)-6-methoxyphenol and related compounds. Another area of research could be the investigation of 2-(1,3-Dithian-2-yl)-6-methoxyphenol's potential applications in the field of organic electronics. Additionally, further studies could be conducted to better understand the mechanism of action of 2-(1,3-Dithian-2-yl)-6-methoxyphenol and its potential therapeutic applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
2-(1,3-Dithian-2-yl)-6-methoxyphenol can be synthesized using a variety of methods, including the Pd-catalyzed coupling reaction of 2-(1,3-dithian-2-yl)phenylboronic acid with 6-methoxyphenol. Other methods include the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction.
Applications De Recherche Scientifique
2-(1,3-Dithian-2-yl)-6-methoxyphenol has been the subject of scientific research due to its potential applications in various fields. One such application is in the field of organic electronics, where 2-(1,3-Dithian-2-yl)-6-methoxyphenol has been used as a building block for the synthesis of organic semiconductors. 2-(1,3-Dithian-2-yl)-6-methoxyphenol has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Propriétés
Nom du produit |
2-(1,3-Dithian-2-yl)-6-methoxyphenol |
|---|---|
Formule moléculaire |
C11H14O2S2 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
2-(1,3-dithian-2-yl)-6-methoxyphenol |
InChI |
InChI=1S/C11H14O2S2/c1-13-9-5-2-4-8(10(9)12)11-14-6-3-7-15-11/h2,4-5,11-12H,3,6-7H2,1H3 |
Clé InChI |
AKALTBPPONONMB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1O)C2SCCCS2 |
SMILES canonique |
COC1=CC=CC(=C1O)C2SCCCS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)
![2-chloro-N-[2-methyl-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B303289.png)


![N-[2-(3-chlorophenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303295.png)





![2-[4-(Benzyloxy)phenyl]benzo-1,4-quinone](/img/structure/B303308.png)
![2-[4-(Benzyloxy)phenyl]-5-bromobenzo-1,4-quinone](/img/structure/B303309.png)